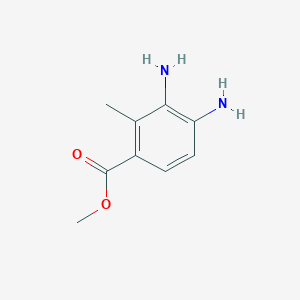

Methyl 3,4-diamino-2-methylbenzoate

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 3,4-diamino-2-methylbenzoate |

InChI |

InChI=1S/C9H12N2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,10-11H2,1-2H3 |

InChI Key |

AKAMMPKTXZDRAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Amino Benzoates

(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS 222714-37-6, C₁₀H₁₃NO₂) shares a methyl benzoate backbone but differs in substituent placement. Unlike Methyl 3,4-diamino-2-methylbenzoate, this compound’s amino group is part of an ethyl side chain rather than being directly attached to the aromatic ring.

Key Distinction :

- This compound: Two primary amino groups on the ring.

- (S)-Methyl 4-(1-aminoethyl)benzoate: Single secondary amino group on an ethyl side chain.

Halogenated and Acetylated Benzoates

Methyl 3,5-Dibromo-2-diacetylaminobenzoate (C₁₂H₁₁Br₂NO₄) incorporates bromine atoms at positions 3 and 5 and a diacetylated amino group at position 2. This halogenation enhances electrophilicity, making it useful in microbial dechlorination processes for environmental remediation . In contrast, this compound lacks halogen substituents, which may limit its reactivity in certain redox applications.

Sulfonylurea-Based Methyl Benzoates (Pesticides)

Several methyl benzoate derivatives, such as metsulfuron methyl ester and ethametsulfuron methyl ester, feature sulfonylurea moieties linked to triazine rings. These compounds act as herbicides by inhibiting acetolactate synthase in plants . Their structures diverge significantly from this compound, which lacks the sulfonylurea and triazine functional groups critical for herbicidal activity.

Functional Group Impact :

- Herbicidal Benzoates : Rely on sulfonylurea-triazine combinations for target specificity.

- This compound: Amino groups may favor interactions with biological targets like enzymes or receptors.

Natural Resin-Derived Methyl Esters

Methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester and communic acid methyl ester, are diterpenoid derivatives with complex bicyclic or tricyclic frameworks . These compounds differ starkly from this compound in both molecular weight (>300 g/mol) and structural complexity, reflecting their roles in plant defense mechanisms rather than synthetic applications.

Data Tables Summarizing Comparative Analysis

Table 1. Structural and Functional Comparison of Methyl Benzoate Derivatives

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2,4,6-Trichlorotriazine, 4-Methoxyphenol | 45°C | 1 h | Quantitative | |

| 2 | Aminobenzoate derivative | RT | 24 h | 85–90% |

Basic Question: How should purity and identity of this compound be validated?

Answer:

Purity assessment requires orthogonal methods:

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against certified reference standards (e.g., EP impurities listed in pharmaceutical guidelines) .

- NMR : Confirm structural identity via 1H NMR (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6) .

Q. Table 2: Common Impurities and Specifications

| Impurity | CAS No. | Purity Threshold | Analytical Method |

|---|---|---|---|

| Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate | 4093-31-6 | ≤0.15% | HPLC |

| 4-Amino-5-chloro-2-methoxybenzoic Acid | 7206-70-4 | ≤0.10% | LC-MS |

Advanced Question: How can contradictions in stability data (e.g., degradation vs. storage claims) be resolved?

Answer:

Contradictions arise from differing storage conditions or analytical sensitivity:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .

- Statistical Validation : Use meta-analysis tools (e.g., MetaDisc 1.4) to reconcile data variability across studies, ensuring homogeneity in experimental parameters .

Advanced Question: What advanced techniques are recommended for resolving ambiguous structural assignments?

Answer:

Q. Table 3: Key NMR Shifts for Structural Confirmation

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Methoxy (-OCH3) | 3.86 | Singlet | Methyl ester |

| Aromatic NH2 | 6.20–6.80 | Broad | 3,4-Diamino |

Advanced Question: How can researchers address discrepancies in bioactivity data across in vitro vs. in vivo models?

Answer:

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain efficacy gaps. For example, acetylation of amino groups alters solubility and target binding .

- Mixed-Method Design : Combine quantitative dose-response assays with qualitative mechanistic studies (e.g., molecular docking) to contextualize bioactivity .

Basic Question: What storage conditions ensure long-term stability of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent oxidation of amino groups .

- Desiccation : Use silica gel packs to minimize hydrolysis of the ester moiety .

Advanced Question: How can degradation products be characterized and quantified?

Answer:

- Accelerated Stability Testing : Conduct stress studies (pH 1–13, oxidative H2O2) and monitor via UPLC-PDA.

- Spectral Libraries : Match degradation peaks to known impurities (e.g., EP Impurity D, CAS 4093-29-2) using HRMS and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.